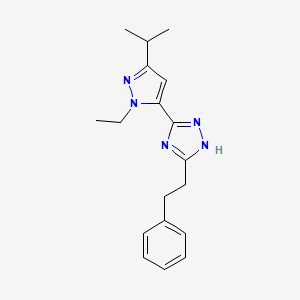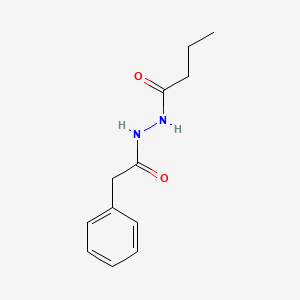![molecular formula C15H11BrClNO2 B3872029 N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B3872029.png)
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide
Übersicht
Beschreibung
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPOC belongs to the class of amide compounds and has a molecular weight of 358.68 g/mol.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory and analgesic effects in animal models. Moreover, this compound has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
Wirkmechanismus
The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide involves the inhibition of specific enzymes and proteins that are involved in various disease processes. This compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the blood, indicating its anti-inflammatory effects. This compound has also been shown to decrease the levels of beta-amyloid peptides in the brain, indicating its potential use in the treatment of Alzheimer's disease. Moreover, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide in lab experiments include its high purity and yield, its well-established synthesis method, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide. One direction is to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to achieve higher yields and purity. Moreover, further studies are needed to determine the optimal dosage and administration route of this compound for its potential therapeutic applications. Finally, more studies are needed to investigate the long-term safety and toxicity of this compound in animal models and humans.
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c16-12-5-1-10(2-6-12)14(19)9-18-15(20)11-3-7-13(17)8-4-11/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUYEDCBMRESLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(acetylamino)-2-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B3871959.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3871964.png)


![5-bromo-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3871973.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3871981.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B3871986.png)

![N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B3872003.png)
![3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B3872010.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872014.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872026.png)

